molecular formula C23H32O5 B034401 methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate CAS No. 104900-67-6

methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate

Cat. No.: B034401
CAS No.: 104900-67-6
M. Wt: 388.5 g/mol
InChI Key: MFMAXXNRMUAGPE-VITDHJIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyoceratin B is a marine natural product isolated from sponges, particularly those found in Okinawan waters. It belongs to the class of sesquiterpene phenols and has garnered significant attention due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dictyoceratin B involves several steps, including the formation of key intermediates and the establishment of stereochemistry. The enantioselective total synthesis of Dictyoceratin B has been reported, confirming its absolute stereochemistry . The synthetic route typically involves the use of reagents such as organometallic compounds and catalysts to achieve the desired configuration.

Industrial Production Methods: Currently, the industrial production of Dictyoceratin B is limited due to the complexity of its synthesis and the low yield from natural sources. Efforts are ongoing to develop more efficient synthetic methods and to explore biotechnological approaches for its production .

Chemical Reactions Analysis

Types of Reactions: Dictyoceratin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize specific functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ketones and aldehydes.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of Dictyoceratin B, which are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Chemistry:

  • Used as a model compound for studying sesquiterpene phenols and their reactivity.
  • Employed in the synthesis of analogs to explore structure-activity relationships.

Biology:

  • Investigated for its role in marine chemical ecology and its interactions with other marine organisms.

Medicine:

Industry:

Mechanism of Action

Dictyoceratin B is often compared with other sesquiterpene phenols, such as Dictyoceratin A and Dictyoceratin C. These compounds share similar structural features but differ in their biological activities and mechanisms of action .

Comparison with Similar Compounds

Uniqueness: Dictyoceratin B’s unique ability to inhibit HIF-1α and its specific binding to RPAP3 distinguish it from other similar compounds.

Properties

CAS No.

104900-67-6

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate

InChI

InChI=1S/C23H32O5/c1-13-7-6-8-17-22(13,3)10-9-14(2)23(17,4)12-15-11-16(21(27)28-5)19(25)20(26)18(15)24/h11,14,17,24-26H,1,6-10,12H2,2-5H3/t14-,17+,22+,23+/m0/s1

InChI Key

MFMAXXNRMUAGPE-VITDHJIUSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=C(C(=C3O)O)O)C(=O)OC)CCCC2=C)C

SMILES

CC1CCC2(C(C1(C)CC3=CC(=C(C(=C3O)O)O)C(=O)OC)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=CC(=C(C(=C3O)O)O)C(=O)OC)CCCC2=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate
Reactant of Route 3
methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate
Reactant of Route 4
methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate
Reactant of Route 5
methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate
Reactant of Route 6
Reactant of Route 6
methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate

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